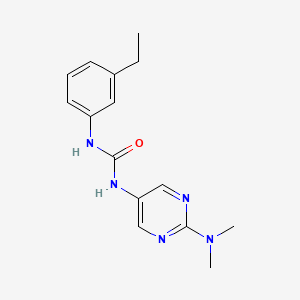

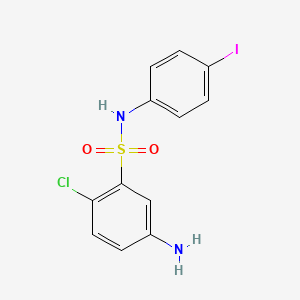

![molecular formula C16H18ClN3OS B2717051 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 392252-88-9](/img/structure/B2717051.png)

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, also known as TAK-915, is a novel compound that has been developed by Takeda Pharmaceutical Company for the treatment of cognitive disorders such as Alzheimer's disease. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

Applications De Recherche Scientifique

Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. They serve as key scaffolds in medicinal chemistry for the development of new therapeutic agents. Research into pyrazole derivatives is driven by their potential in drug discovery and development, particularly as kinase inhibitors, enzyme inhibitors, and modulators of various biological targets (A. M. Dar & Shamsuzzaman, 2015).

Mécanisme D'action

Target of Action

The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production and cellular respiration .

Mode of Action

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide acts as an inhibitor of the mitochondrial cytochrome-bc1 complex . By inhibiting this complex, it disrupts the electron transport chain, leading to a halt in ATP production and, consequently, cellular respiration . This results in the death of the organism, making it an effective fungicide .

Biochemical Pathways

The affected pathway is the mitochondrial electron transport chain, specifically the cytochrome-bc1 complex . The downstream effects include a decrease in ATP production, leading to energy depletion within the cell . This energy depletion can cause cell death, particularly in fungi, which are the primary targets of this compound .

Result of Action

The molecular and cellular effects of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide’s action include the inhibition of the mitochondrial cytochrome-bc1 complex , disruption of the electron transport chain , and a decrease in ATP production . These effects lead to energy depletion within the cell and, ultimately, cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide. For instance, it is likely to bioaccumulate in aquatic organisms , suggesting that its presence in the environment could have ecological implications. Additionally, it is used widely in agriculture , indicating that its efficacy and stability could be influenced by factors such as soil type, climate, and crop species

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-16(2,3)15(21)18-14-12-8-22-9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBMRXKEXVSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

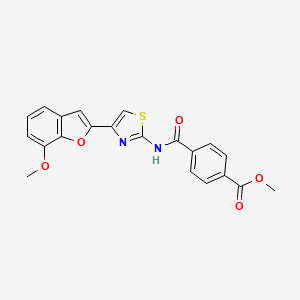

![3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2716973.png)

![2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2716976.png)

![N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2716977.png)

![1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone](/img/structure/B2716979.png)

![3-(4-Nitrophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2716980.png)

![N-[2-(Methylsulfanylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716984.png)

![(4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2716985.png)

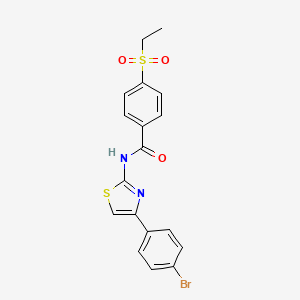

![N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2716990.png)